propan-2-(17O)ol
Description
Properties
CAS No. |
1173018-27-3 |
|---|---|
Molecular Formula |
C3H8O |
Molecular Weight |
61.09 g/mol |
IUPAC Name |
propan-2-(17O)ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4+1 |
InChI Key |
KFZMGEQAYNKOFK-AZXPZELESA-N |
Isomeric SMILES |
CC(C)[17OH] |
Canonical SMILES |
CC(C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The hydrogenation of acetone to isopropanol proceeds via the addition of molecular hydrogen (H2) across the carbonyl group of acetone, facilitated by a heterogeneous catalyst. Raney nickel, a porous nickel-aluminum alloy, is the preferred catalyst due to its high surface area and stability under elevated temperatures and pressures. The reaction mechanism involves the following steps:
-
Adsorption : Acetone and hydrogen adsorb onto the catalyst surface.
-
Activation : The carbonyl oxygen interacts with nickel sites, polarizing the C=O bond.
-
Hydrogen Addition : Sequential addition of hydrogen atoms to the carbonyl carbon and oxygen yields isopropanol.
The isotopic integrity of the 17O label is preserved throughout this process, as the ketonic oxygen in acetone directly becomes the hydroxyl oxygen in isopropanol.
Industrial-Scale Reactor Design and Conditions
A patented continuous-flow reactor system (Figure 1) exemplifies the scalability of this method. Key operational parameters include:
-
Temperature : 70–85°C (maintained via a reactor jacket).
-
Pressure : 18–20 kg/cm².
-
Catalyst Bed : Fixed bed of Raney nickel (2,500 mL volume).
-
Feed Rates :
-
Acetone: 3–6 L/hour.
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Hydrogen: 1,850–3,710 standard liters/hour.
-
Recycle Stream: 24–48 L/hour (reaction product recirculated to maintain reactor concentration).
-
Table 1: Representative Hydrogenation Conditions and Outcomes
| Parameter | Example 6 | Example 7 |
|---|---|---|
| Acetone Feed (L/h) | 3 | 6 |
| Recycle Rate (L/h) | 24 | 48 |
| Hydrogen Feed (SL/h) | 1,850 | 3,710 |
| Temperature (°C) | 85 | 77 |
| Pressure (kg/cm²) | 20 | 18 |
| Acetone Conversion (%) | 99.8 | 93.4–94.7 |
| Isopropanol Selectivity | 99.9 | 99.9 |
The recycle stream minimizes side reactions and stabilizes reactor temperature, while excess hydrogen ensures complete acetone reduction. Notably, Example 6 achieved 99.8% conversion and 99.9% selectivity, underscoring the method’s efficiency.
Synthesis of 17O-Labeled Acetone Precursors
The preparation of 17O-enriched acetone, the critical precursor for this route, remains a specialized process. Two principal strategies dominate:
Oxidation of 17O-Labeled Propan-2-ol
A cyclic but validated approach involves oxidizing this compound to acetone, which is subsequently re-hydrogenated. The oxidation, as described in Source, employs acidified potassium dichromate (K2Cr2O7/H2SO4) to convert the alcohol to acetone:
While this method ensures 17O retention, it is primarily useful for recycling labeled material rather than de novo synthesis.
Challenges in Isotopic Purity and Product Isolation
Enrichment and Purification
Commercial this compound typically contains 20 atom % 17O, as achieving higher enrichment is cost-prohibitive due to the isotope’s low natural abundance. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the 56–58°C boiling fraction, which corresponds to the azeotrope of isopropanol and water. Anhydrous conditions are maintained using molecular sieves or magnesium sulfate.
Analytical Verification
Quality control employs mass spectrometry and NMR to confirm isotopic enrichment. The -NMR spectrum of this compound exhibits a distinct shift at 180–200 ppm, contrasting with the 16O analog’s absence of signal in this region.
Industrial and Research Applications
This compound’s primary applications include:
-
NMR Solvent : Enhances signal resolution in -NMR studies of macromolecular dynamics.
-
Metabolic Tracers : Tracks oxygen migration in biochemical pathways without radioactive hazards.
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Environmental Analysis : Serves as an internal standard for detecting oxygen-containing pollutants via isotope dilution mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Propan-2-(17O)ol undergoes several types of chemical reactions, including:
Reduction: It can be reduced to propane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or copper catalysts at elevated temperatures.
Reduction: Lithium aluminum hydride or sodium borohydride under controlled conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Acetone
Reduction: Propane
Substitution: Various alkyl halides depending on the substituting agent.
Scientific Research Applications
Propan-2-(17O)ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: Utilized in the formulation of disinfectants and antiseptics due to its bactericidal properties.
Industry: Applied in the production of coatings, adhesives, and cleaning agents.
Mechanism of Action
The mechanism of action of propan-2-(17O)ol involves its interaction with cellular membranes and proteins, leading to the disruption of microbial cell walls and denaturation of proteins. This results in the bactericidal and antiseptic properties observed in medical applications . The molecular targets include enzymes and structural proteins within microbial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Propan-2-ol vs. Propan-1-ol
Propan-2-ol (isopropyl alcohol) and propan-1-ol (n-propanol) are structural isomers with distinct physicochemical properties due to differences in hydroxyl group placement:
| Property | Propan-2-(17O)ol | Propan-2-ol | Propan-1-ol |
|---|---|---|---|
| Molecular Formula | C₃H₈¹⁷O | C₃H₈O | C₃H₈O |
| Molecular Weight (g/mol) | 61.103 | 60.095 | 60.095 |
| Boiling Point | ~82.6°C* | 82.6°C | 97.4°C |
| Acidity (pKa) | ~19.1* | 19.1 | 16.5 |
| Primary Use | Isotopic tracing | Solvent, disinfectant | Solvent, precursor in synthesis |
*Values for this compound are estimated based on isotopic substitution effects.
- Physical Properties : Propan-2-ol’s branched structure reduces intermolecular hydrogen bonding, resulting in a lower boiling point and higher volatility compared to propan-1-ol.
- Chemical Reactivity : Propan-1-ol (a primary alcohol) is more acidic due to better stabilization of the conjugate base, whereas propan-2-ol’s secondary alcohol character makes it less reactive in oxidation reactions.
Isotopologues: this compound vs. Propan-2-(18O)ol and Propan-2-(2H)ol
Isotopic variants of propan-2-ol differ in nuclear composition but retain identical chemical structures:
- ¹⁷O vs. ¹⁸O : While both isotopes are used in tracing, ¹⁷O’s unique nuclear spin (I = 5/2) enables specialized applications in nuclear magnetic resonance (NMR). However, ¹⁸O is more commonly used due to its higher natural abundance (0.2% for ¹⁷O vs. 0.04% for ¹⁷O).
- Non-Mass-Dependent Fractionation: ¹⁷O excess (Δ¹⁷O) is a critical tracer in atmospheric nitrate formation, as deviations from mass-dependent fractionation (λ = 0.52–0.53) reveal ozone-driven oxidation pathways.
Q & A
Basic Research Questions
Q. How is propan-2-(17O)ol synthesized, and what methods ensure isotopic purity for research applications?
- Methodological Answer : Synthesis typically involves isotopic labeling of the hydroxyl group using 17O-enriched water or exchange reactions under controlled conditions. For example, AI-powered retrosynthetic tools (e.g., Reaxys, BKMS_METABOLIC) can predict one-step routes to minimize side products . Characterization requires 17O NMR to confirm isotopic incorporation and purity, as described in protocols for biomolecular NMR studies . Gas chromatography-mass spectrometry (GC-MS) or isotopic ratio mass spectrometry (IRMS) may validate isotopic enrichment .
Q. What analytical techniques are most effective for studying the 17O isotope in propan-2-ol derivatives?
- Methodological Answer : Solid-state 17O NMR is critical for probing oxygen’s electronic environment and hydrogen-bonding interactions, as demonstrated in studies of phosphorylated compounds . Secondary ion mass spectrometry (SIMS) with high spatial resolution (e.g., 2 µm beam size) enables precise δ17O and Δ17O measurements in complex matrices . For dynamic studies, isotopic tracing using liquid-state NMR with sensitivity-enhanced pulse sequences (e.g., CP-MAS) is recommended .
Advanced Research Questions
Q. What challenges arise in isotopic labeling of propan-2-ol with 17O, and how can they be mitigated in experimental design?
- Methodological Answer : Key challenges include isotopic dilution during synthesis and low natural abundance of 17O (0.037%). To address this, use 17O-enriched precursors (e.g., H217O) in stoichiometric excess and optimize reaction kinetics to minimize unlabeled byproducts . Computational modeling (e.g., DFT) can predict reaction pathways to improve labeling efficiency . Post-synthesis purification via column chromatography or sublimation ensures isotopic integrity .
Q. How does the 17O isotope influence molecular interactions in propan-2-ol compared to natural-abundance oxygen isotopes?
- Methodological Answer : The 17O nucleus (I = 5/2) introduces quadrupolar effects in NMR, altering relaxation times and line shapes, which provide insights into hydrogen-bonding dynamics and solvation . In enzyme studies, isotopic substitution may affect catalytic mechanisms due to kinetic isotope effects (KIEs), measurable via stopped-flow kinetics or isotopic perturbation . SIMS analysis of Δ17O anomalies can reveal non-mass-dependent isotopic fractionation in photochemical or thermal processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
